molecular formula C17H26N4O B11800809 1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11800809
M. Wt: 302.4 g/mol
InChI Key: OYZQVCOLQPACDJ-UHFFFAOYSA-N
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Description

1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that features a piperazine ring, a pyridine ring, and a piperidine ring

Preparation Methods

The synthesis of 1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: Starting with 4-methylpiperazine, the compound is reacted with a suitable reagent to introduce the ethanone group.

    Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the piperazine derivative.

    Formation of the Piperidine Ring: The piperidine ring is introduced in the final step, often through a cyclization reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include:

    2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound shares the piperazine ring but lacks the pyridine and piperidine rings.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound has a similar structure but includes additional functional groups.

The uniqueness of 1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H26N4O

Molecular Weight

302.4 g/mol

IUPAC Name

1-[2-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]piperidin-1-yl]ethanone

InChI

InChI=1S/C17H26N4O/c1-14(22)21-9-4-3-7-16(21)15-6-5-8-18-17(15)20-12-10-19(2)11-13-20/h5-6,8,16H,3-4,7,9-13H2,1-2H3

InChI Key

OYZQVCOLQPACDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C2=C(N=CC=C2)N3CCN(CC3)C

Origin of Product

United States

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